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Introduction

Glutaminase C (GAC) is a mitochondrial enzyme that plays a pivotal role in cancer cell
metabolism by catalyzing the conversion of glutamine to glutamate.[1][2] This process, known
as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid
(TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the
antioxidant glutathione.[3][4] Many tumor types exhibit a strong dependence on glutamine for
their growth and survival, a phenomenon often referred to as "glutamine addiction”.[1][5]

Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of GAC.[2][6] By
binding to a site distinct from the active site, it effectively blocks the enzyme's catalytic activity,
leading to a reduction in cancer cell proliferation.[6][7] Due to its targeted mechanism of action,
Glutaminase C-IN-1 and other GAC inhibitors like CB-839 (Telaglenastat) have emerged as
promising therapeutic agents. However, cancer cells can develop resistance to single-agent
therapies by activating compensatory metabolic pathways.[3][8] This has led to the exploration
of combination therapies, where GAC inhibitors are used in conjunction with other drugs to
create a synergistic anti-tumor effect.[3][9]

These application notes provide a comprehensive overview of the use of Glutaminase C-IN-1
and other GAC inhibitors in combination with various classes of anti-cancer drugs, supported
by data from preclinical and clinical studies. Detailed experimental protocols and signaling
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pathway diagrams are included to guide researchers in designing and executing their own
investigations.

Combination Therapy Strategies

The primary rationale for combining Glutaminase C-IN-1 with other drugs is to induce synthetic
lethality by co-targeting pathways essential for cancer cell survival and proliferation. Key
combination strategies include:

e« MTOR Inhibitors (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth
and metabolism, including glucose utilization.[10][11] Many cancers exhibit hyperactivation
of the mTOR pathway.[12] Combining a GAC inhibitor with an mTOR inhibitor can
simultaneously block two major nutrient utilization pathways (glutaminolysis and glycolysis),
leading to a more potent anti-tumor effect.[13][14][15] Preclinical studies have shown that
this combination can lead to synergistic growth inhibition in various cancer models, including
renal cell carcinoma (RCC) and glioblastoma.[8][10][16]

o Tyrosine Kinase Inhibitors (TKIs) (e.g., Cabozantinib): TKIs target receptor tyrosine kinases
that are often dysregulated in cancer and are involved in cell proliferation, angiogenesis, and
metastasis. Cabozantinib, for instance, inhibits VEGFR, MET, and AXL.[14] The combination
of a GAC inhibitor with a TKI like cabozantinib has shown promise in treating metastatic
renal cell carcinoma.[5][8] The FDA has granted Fast Track designation for the combination
of CB-839 and cabozantinib for this indication.[5]

o Chemotherapeutic Agents (e.g., Paclitaxel): Standard chemotherapies like paclitaxel work by
disrupting cell division. Some studies have shown that cancer cells can upregulate glutamine
metabolism to counteract the stress induced by chemotherapy.[17] Combining a GAC
inhibitor with paclitaxel can sensitize cancer cells to the cytotoxic effects of the
chemotherapeutic agent, potentially overcoming drug resistance.[17][18] This has been
observed in models of triple-negative breast cancer and ovarian cancer.[17][18]

e Other Metabolic Inhibitors (e.g., ASCT2 inhibitors): Targeting glutamine metabolism at
multiple points can also be an effective strategy. Combining a GAC inhibitor with an inhibitor
of the glutamine transporter ASCT2 (e.g., V-9302) can lead to a more complete shutdown of
glutamine utilization, resulting in increased reactive oxygen species (ROS) and apoptosis in
cancer cells.[19]
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Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the efficacy
of GAC inhibitors alone and in combination with other drugs.

Table 1: In Vitro Efficacy of GAC Inhibitors in Combination Therapies

GAC Combinatio
Cancer . Inhibitor & n Drug &
Cell Line ] _ Effect Reference
Type Concentrati Concentrati
on on
CB-839 Everolimus Synergistic
Renal Cell -
] ACHN (18.8-300 (1.6-100 reduction in [8]
Carcinoma )
nmol/L) nmol/L) cell survival
Renal Cell CB-839 (1 IC50 of 740
_ SN12 - [20]
Carcinoma pumol/L) nmol/L
Renal Cell CB-839 (1 IC50 of 970
_ 786-0 - [20]
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Ovarian Compound IC50 0f 8.9
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Cancer 968 1.1uM
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Table 2: In Vivo Efficacy of GAC Inhibitors in Combination Therapies
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Experimental Protocols
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Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of GAC inhibitors on cancer cell
proliferation.[17]

o Cell Seeding: Seed cancer cells (e.g., HEY, SKOV3, IGROV-1 ovarian cancer cells) in 96-
well plates at a density of 5,000 cells/well in DMEM/F12 medium containing 2.5 mM L-
Glutamine.

o Drug Treatment: After 24 hours, treat the cells with varying concentrations of Glutaminase
C-IN-1 (e.g., 0, 2, 5, 10, 25, 50 uM) or in combination with another drug (e.qg., paclitaxel).

 Incubation: Incubate the cells for the desired period (e.g., 5 days).

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 values.

Western Blot Analysis

This protocol is used to assess the expression levels of proteins involved in glutaminolysis and
related signaling pathways.[17][19]

o Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA
buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a 10% SDS-
polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., GAC, KGA, phospho-mTOR, c-Myc) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GAC
inhibitors in animal models.[8][18][19]

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 1076 Caki-1 cells) into the
flank of immunodeficient mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mms3).

Randomization and Treatment: Randomize the mice into different treatment groups: vehicle
control, GAC inhibitor alone, combination drug alone, and the combination of both drugs.

Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for CB-
839, intraperitoneal injection for Compound 968) and schedule (e.g., daily or twice daily).

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using
calipers (Volume = 0.5 x length x width?).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., weight measurement, immunohistochemistry).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group
compared to the vehicle control.
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Caption: Glutaminase C signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Glutaminase C-IN-1
in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671598#using-glutaminase-c-in-1-in-combination-
with-other-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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